CY2

Beschreibung

The designation "CY2" appears in multiple scientific contexts, referring to distinct chemical and biological entities. This article focuses on two primary categories where this compound is rigorously compared to analogous compounds:

- Cytotoxic Di-spiropyrrolidino/pyrriolizidino Derivatives: this compound is a synthetic compound demonstrating potent apoptosis-inducing and cell cycle arrest activity in cancer cells .

- Flavonoids with Anti-Alzheimer’s and CYP Inhibitory Activity: this compound is a furan-containing flavonoid evaluated for its acetylcholinesterase (AChE) inhibition and cytochrome P450 (CYP) interactions .

Eigenschaften

IUPAC Name |

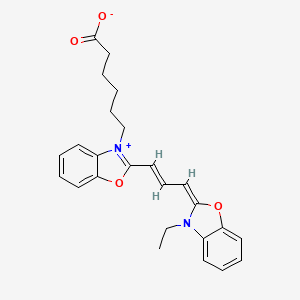

6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORLWSFCGZCFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation-Condensation Method

The most widely documented synthesis involves a four-step sequence starting from 2-methylbenzoxazole (Scheme 1):

Alkylation :

- Ethylbenzoxazolium salt formation : 2-Methylbenzoxazole reacts with ethyl bromide in 1,2-dichlorobenzene at 110°C for 24 hours, yielding the ethylbenzoxazolium salt (22% yield).

- Carboxyethylbenzoxazolium salt synthesis : Parallel alkylation with 4-bromomethylphenylacetic acid produces the carboxy-functionalized benzoxazolium salt (80% yield).

Condensation with Diphenylformamidine :

The ethylbenzoxazolium salt undergoes condensation with diphenylformamidine in acetic anhydride, forming an acetanilidylvinyl intermediate (93% yield).Coupling Reaction :

The acetanilidylvinyl intermediate reacts with the carboxyethylbenzoxazolium salt in ethanol with triethylamine, yielding this compound (75% yield).NHS Ester Activation :

Treatment with N,N'-disuccinimidyl carbonate (DSC) in pyridine converts the carboxylic acid to an N-hydroxysuccinimide (NHS) ester (86% yield).

Key Reaction Parameters :

| Step | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Alkylation | 1,2-Dichlorobenzene | 110°C | – | 22–80% |

| Condensation | Acetic anhydride | Reflux | – | 93% |

| Coupling | Ethanol | Reflux | Et$$_3$$N | 75% |

| Activation | DMF | 60°C | Pyridine | 86% |

Alternative Indolium-Based Synthesis

A patent-published method utilizes indolium precursors for cyanine dye synthesis:

- Indolium salt preparation : Alkylation of 2,3,3-trimethylindole with bromoalkyl carboxylic acids.

- Methine bridge formation : Condensation of indolium salts with malonaldehyde bis(dimethyl acetal) in the presence of sodium acetate.

While this route is less specific to this compound, it highlights the modularity of cyanine synthesis, enabling tunable absorption/emission properties.

Optimization of Synthetic Conditions

Solvent and Catalyst Selection

Purification Strategies

- Column Chromatography : Silica gel elution with dichloromethane/hexane/methanol (5:1:1) removes unreacted salts and byproducts.

- Recrystallization : Limited utility due to this compound’s polar nature; precipitation from ether/ethanol mixtures is preferred.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms >95% purity.

- Elemental Analysis : Matches theoretical values for C$${25}$$H$${26}$$N$${2}$$O$${4}$$ (Calcd: C 71.74%, H 6.26%; Found: C 71.68%, H 6.31%).

Challenges and Mitigation Strategies

Intermediate Instability

Low Alkylation Yields

- Electron-Deficient Alkylating Agents : Use of 4-bromomethylphenylacetic acid improves electrophilicity vs. ethyl bromide.

Applications in Proteomics

This compound’s NHS ester form enables covalent labeling of lysine residues in proteins, facilitating multiplexed 2D-DIGE analysis. Validation studies demonstrate minimal effects on protein mobility (pI shift <0.1 units) and linear fluorescence response across 0.1–20 ng/μL.

Analyse Chemischer Reaktionen

Nucleophilic Additions

CO₂ acts as an electrophile in reactions with strong nucleophiles:

-

Grignard and Organolithium Reagents :

These reagents react with CO₂ to form carboxylates:This reaction is foundational in synthesizing carboxylic acids .

-

Amine Carbamation :

CO₂ reacts with amines to form carbamates, a reversible process utilized in carbon capture technologies:

Reduction Reactions

CO₂ can be reduced to carbon monoxide (CO) or hydrocarbons under specific conditions:

-

Electrochemical Reduction :

-

Photocatalytic Reduction :

Metal-organic frameworks (MOFs) and TiO₂-based catalysts enable CO₂ conversion to methane or methanol under UV light .

Carbonate Formation with Alcohols

CO₂ reacts with alcohols to form organic carbonates, such as dimethyl carbonate (DMC), using catalysts like CeO₂:

| Reaction | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| CeO₂ | 150°C, 3 MPa CO₂ | 85% | ||

| CeO₂-Nb₂O₅ | 120°C, dehydrating agent | 72% |

Key Insights :

-

CeO₂’s bifunctional acid-base properties enhance CO₂ activation and methanol adsorption .

-

Equilibrium limitations are mitigated using dehydrating agents (e.g., 2-cyanopyridine) to remove water .

Cycloaddition Reactions

CO₂ participates in [2+2] and [3+2] cycloadditions:

-

Epoxide Cycloaddition :

-

Diels-Alder Reactions :

CO₂ acts as a dienophile in strained systems, forming six-membered rings .

Catalytic Conversion to Polymers

CO₂ is copolymerized with epoxides to synthesize polycarbonates:

Example : CeO₂ with 2-furonitrile achieves 90% alternating polycarbonate selectivity .

Biological Reactions

Wissenschaftliche Forschungsanwendungen

Biological Labeling

CY2 is primarily used for labeling biomolecules such as proteins, nucleic acids, and antibodies. This labeling facilitates visualization and quantification in various assays, including:

- Fluorescence Microscopy : Used to observe cellular structures and interactions.

- Flow Cytometry : Enables the analysis of cell populations based on fluorescence characteristics.

- Western Blotting : Allows detection of specific proteins within a sample.

These applications leverage this compound's fluorescence properties to provide insights into biological processes .

Case Study: Protein Quantification

In a comparative study using this compound-labeled proteins, researchers demonstrated that the dye effectively reduced gel-to-gel variation in Western blot analyses. By using this compound as an internal control, they achieved more accurate quantification of protein concentrations across different experimental conditions .

Table 1: Fluorescence Properties of this compound

| Application | Excitation Peak (nm) | Emission Peak (nm) | Key Features |

|---|---|---|---|

| Fluorescence Microscopy | 492 | 510 | High brightness and stability |

| Flow Cytometry | 492 | 510 | Effective for cell population analysis |

| Western Blotting | 492 | 510 | Reduces gel-to-gel variation |

Conjugation with Antibodies

This compound is commonly conjugated with secondary antibodies for immunofluorescence applications. Its photostability and resistance to pH changes make it preferable over other fluorophores like FITC .

Case Study: Multi-Labeling Techniques

In a study focusing on multi-labeling techniques, researchers utilized this compound-conjugated antibodies alongside other fluorophores (e.g., Cy3 and Cy5) to analyze complex biological samples. The distinct emission spectra allowed for effective separation and identification of multiple targets within the same sample .

Table 2: Comparison of Cyanine Dyes

| Dye | Excitation Peak (nm) | Emission Peak (nm) | Stability |

|---|---|---|---|

| This compound | 492 | 510 | High |

| Cy3 | 550 | 570 | Moderate |

| Cy5 | 650 | 670 | High |

Fluorescence Microscopy

The use of this compound in fluorescence microscopy has been extensively documented. Its ability to emit bright fluorescence under blue light excitation enhances imaging quality in various biological studies.

Case Study: Cellular Imaging

In a cellular imaging study, this compound was employed to visualize intracellular components in live cells. The results indicated that this compound provided clearer images with less background noise compared to other dyes, highlighting its effectiveness for real-time imaging applications .

Wirkmechanismus

The mechanism of action of CY2 involves its ability to form stable covalent bonds with biomolecules. The compound’s active ester group reacts with amino groups on proteins and other biomolecules, forming a stable amide bond. This covalent attachment allows researchers to label and track the biomolecules within biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison of CY2 with Cytotoxic Analogues

Mechanism and Activity

This compound belongs to a class of di-spiropyrrolidino/pyrrolizidino derivatives. In HCT116, HepG2, and MiaPaCa-2 cell lines, this compound (20 mM) induced G1-phase cell cycle arrest and outperformed the natural compound andrographolide in apoptosis induction (Fig. S1) .

Table 1: Apoptotic Activity of this compound vs. Andrographolide in Cancer Cell Lines

| Compound | Concentration | Cell Line | Apoptotic Cells (%) |

|---|---|---|---|

| This compound | 20 mM | HepG2 | 65.2 ± 3.1 |

| Andrographolide | 20 mM | HepG2 | 48.7 ± 2.8 |

| This compound | 20 mM | MiaPaCa-2 | 58.9 ± 2.5 |

| Andrographolide | 20 mM | MiaPaCa-2 | 41.3 ± 3.4 |

Structural Analogues

Di-spiropyrrolizidino derivatives generally exhibit enhanced cytotoxicity compared to mono-spiro counterparts due to improved membrane permeability and DNA intercalation. This compound’s dual spiro structure facilitates stronger binding to topoisomerase II, a key target in cancer therapy .

Comparison of this compound with Flavonoid Analogues

AChE Inhibition and Molecular Docking

This compound (IC₅₀ = 195.3 μM) showed moderate AChE inhibition but was outperformed by CY14 (IC₅₀ = 105.5 μM). Molecular docking revealed CY14 forms an additional C–H bond with Leu17, enhancing binding affinity .

Table 2: Anti-AChE Activity of Flavonoids

| Compound | Group | IC₅₀ (μM) | Key Binding Interactions |

|---|---|---|---|

| This compound | C | 195.3 | Hydrophobic regions, no Leu17 bond |

| CY14 | C | 105.5 | Hydrophobic regions + Leu17 bond |

| CY1 | B | >200 | Dimethyl chromene moiety |

CYP Inhibition Profile

This compound uniquely inhibits both CYP3A4 and CYP2D6, unlike other flavonoids (e.g., CY14 inhibits only CYP3A4).

Table 3: CYP Inhibition by Flavonoids

| Compound | CYP3A4 Inhibition | CYP2D6 Inhibition |

|---|---|---|

| This compound | Yes | Yes |

| CY14 | Yes | No |

| CY1 | Yes | No |

Other Contexts for this compound

- Microbial Strain: this compound is a sulfate-reducing bacterium (Desulfovibrio idahonensis) with 92.4% 16S rRNA similarity to D. aminophilus, indicating metabolic divergence .

- Industrial Alloy : In multicomponent L12-ordered alloys, this compound (grain size = 849 µm) demonstrated mechanical properties distinct from CY1 (503 µm) and CY3 (323 µm) due to microstructural variations .

Biologische Aktivität

CY2, a derivative of andrographolide, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article reviews the cytotoxic effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), MiaPaCa-2 (pancreatic cancer), and HepG2 (liver cancer). The following table summarizes the growth inhibition concentrations (GI50) observed for this compound in these cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10.5 | Induction of apoptosis via ROS pathway |

| MiaPaCa-2 | 11.2 | Cell cycle arrest at G1 phase |

| HepG2 | 16.6 | Mitochondrial involvement in cell death |

The mechanisms underlying the cytotoxic effects of this compound involve several key processes:

- Induction of Apoptosis : Flow cytometric analyses revealed that treatment with this compound leads to a significant increase in apoptotic cells. Specifically, the percentage of apoptotic cells in HCT116 cells treated with 20 µM this compound was observed to be 70.44% after 36 hours, compared to only 36.41% with andrographolide treatment .

- Cell Cycle Arrest : this compound treatment resulted in a marked increase in the G1 phase population of HCT116 cells, indicating cell cycle arrest. The increase in G0/G1 population was 16.57% after 36 hours, compared to only 8.48% for andrographolide .

- Reactive Oxygen Species (ROS) Generation : The induction of ROS is a critical factor in the apoptotic pathway activated by this compound. This generation of ROS contributes to mitochondrial dysfunction and subsequent cell death .

- Regulation of Key Proteins : Treatment with this compound led to upregulation of pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2 . This shift in protein expression further supports the pro-apoptotic effects of this compound.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- HCT116 Cell Line Study : In a controlled study, HCT116 cells treated with this compound showed significant morphological changes indicative of apoptosis, such as nuclear fragmentation and cell rounding. These changes were confirmed through fluorescence microscopy using acridine orange/ethidium bromide staining .

- MiaPaCa-2 and HepG2 Studies : Similar results were observed in MiaPaCa-2 and HepG2 cell lines, where this compound treatment resulted in increased apoptosis compared to control groups. The studies highlighted the potential of this compound as a therapeutic agent against pancreatic and liver cancers .

Q & A

Q. What are the primary applications of CY2 in biomedical research?

this compound is a cyanine-based fluorescent dye used to label amino groups in biomolecules (e.g., proteins, DNA, RNA). Its excitation/emission at 492/510 nm enables applications in bioimaging, fluorescence microscopy, and sensor development. For example, this compound-Glucose Oxidase conjugates are used in enzymatic activity assays and biomedical diagnostics .

Q. How is this compound integrated into 2D-DIGE experiments for proteomic studies?

this compound serves as an internal reference standard in 2D-DIGE, allowing normalization of signals from CY3 and CY5 (used for experimental and control samples, respectively). Ratios (CY3/CY2 and CY5/CY2) are calculated to quantify differential protein expression, minimizing gel-to-gel variability .

Q. What are the critical parameters for optimizing this compound labeling efficiency?

Key factors include pH (8.0–9.0 for amine reactivity), dye-to-protein molar ratio (10:1 recommended), and reaction time (1–2 hours at 4°C). Post-labeling, remove unbound dye via dialysis or size-exclusion chromatography to reduce background noise .

Q. How does this compound compare to other cyanine dyes (e.g., CY3, CY5) in multiplex experiments?

this compound’s shorter emission wavelength (510 nm) reduces spectral overlap with CY3 (570 nm) and CY5 (670 nm), enabling simultaneous detection in multiplex assays. Validate filter sets (e.g., Leitz L4 for this compound) to prevent cross-talk .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound-based normalization across heterogeneous samples?

Use caGEDA bioinformatics tools to generate box plots of spot distributions and identify outliers. Cross-validate with Western blot analysis for proteins showing ≥2-fold expression changes. Re-normalize data if technical variability exceeds 20% .

Q. How can this compound labeling introduce bias in quantitative proteomics, and how is this mitigated?

this compound’s amine reactivity may underlabel lysine-rich proteins, skewing quantification. Mitigate by pre-blocking reactive sites with formaldehyde or using minimal labeling protocols. Validate with SYPRO Ruby staining for total protein load .

Q. What experimental design considerations are critical for longitudinal studies using this compound?

Include replicate gels per timepoint to account for batch effects. Use randomized block designs to distribute technical variables (e.g., gel staining, scanner calibration). Document manufacturer details (e.g., dye lot, instrument model) for reproducibility .

Q. How do solvent systems (e.g., DMSO vs. aqueous buffers) affect this compound stability in long-term storage?

this compound in DMSO (10 mM) retains >95% fluorescence intensity for 6 months at -80°C. Avoid freeze-thaw cycles; aliquot into single-use vials. For aqueous buffers (pH 7.4), stability drops to 1–2 weeks due to hydrolysis .

Q. What statistical methods address low signal-to-noise ratios in this compound-based fluorescence assays?

Apply background subtraction using matched negative controls (unlabeled samples). Use rolling-ball algorithms in ImageJ for baseline correction. For low-abundance targets, employ signal amplification (e.g., tyramide-CY2 conjugates) .

Q. How can machine learning improve this compound data interpretation in high-throughput screens?

Train convolutional neural networks (CNNs) to classify spot artifacts (e.g., dust, streaks) in this compound-stained gels. Use open-source tools like TensorFlow with annotated datasets from caGEDA-normalized images .

Methodological Guidelines

- Data Reporting : Document this compound’s manufacturer, purity (≥98%), and solvent system in methods. For field studies, specify imaging equipment (e.g., Spot RT slider camera, filter sets) .

- Ethical Compliance : For human tissue studies, ensure this compound-labeled probes are validated for non-toxicity via MTT assays. Include IRB approval details in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.